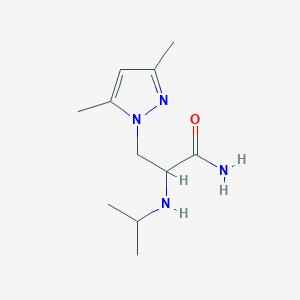
3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with dimethyl groups and an isopropylamino group attached to a propanamide backbone. Its distinct structure makes it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents to introduce the isopropylamino and propanamide groups. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with isopropylamine and a suitable acylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Industrial methods might also incorporate advanced techniques such as continuous flow reactors to enhance reaction efficiency and product consistency .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may serve as a probe or tool compound in various biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile: This compound shares the pyrazole ring and dimethyl substitution but differs in the presence of a nitrile group instead of the isopropylamino and propanamide groups.
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide: Similar to the target compound but lacks the isopropylamino group, making it structurally simpler.
Uniqueness
3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(isopropylamino)propanamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C11H20N4O |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-2-(propan-2-ylamino)propanamide |
InChI |
InChI=1S/C11H20N4O/c1-7(2)13-10(11(12)16)6-15-9(4)5-8(3)14-15/h5,7,10,13H,6H2,1-4H3,(H2,12,16) |
InChI Key |
LGZLZUNQMDQUQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C(=O)N)NC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


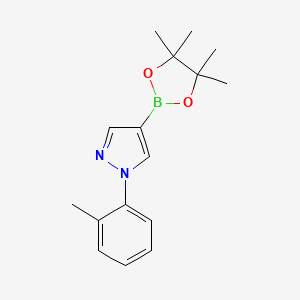
![2-chloro-1-[(7Z)-3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B13642478.png)
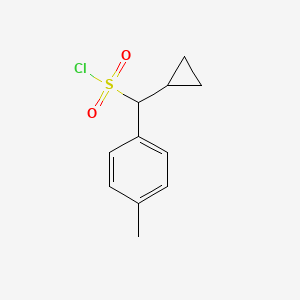
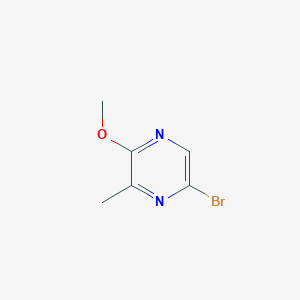
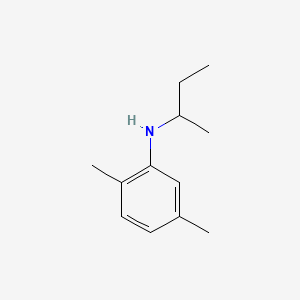
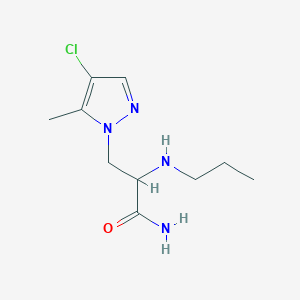
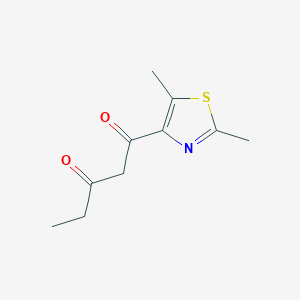
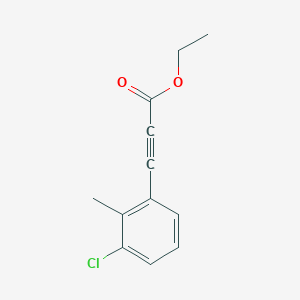
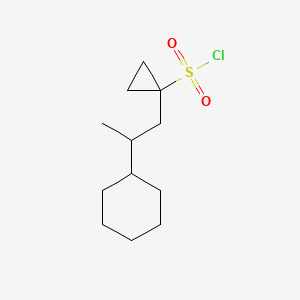
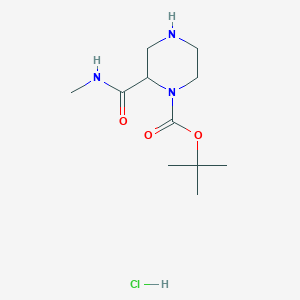
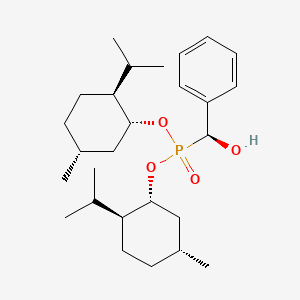

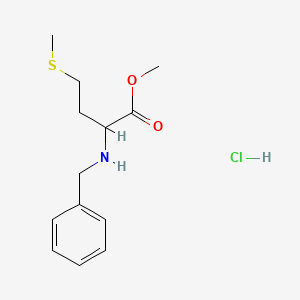
![1-[5-(Difluoromethyl)-1-methyl-1h-pyrazol-4-yl]methanamine](/img/structure/B13642554.png)
